molecular formula C19H28O5S B1678050 Dehydroepiandrosterone sulfate CAS No. 651-48-9

Dehydroepiandrosterone sulfate

Cat. No.: B1678050
CAS No.: 651-48-9
M. Wt: 368.5 g/mol
InChI Key: CZWCKYRVOZZJNM-USOAJAOKSA-N
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Description

Prasterone sulfate, also known as dehydroepiandrosterone sulfate, is a naturally occurring androstane steroid. It is the C3β sulfate ester of prasterone (dehydroepiandrosterone) and acts as a prohormone of dehydroepiandrosterone and by extension of androgens and estrogens. Prasterone sulfate is known for its activity as a neurosteroid and is used medically in various countries for inducing labor in cases of insufficient cervical ripening and dilation during childbirth .

Mechanism of Action

Target of Action

Dehydroepiandrosterone sulfate (DHEA-S) is an endogenous androstane steroid produced by the adrenal cortex . It is a metabolite of dehydroepiandrosterone (DHEA) and circulates in far greater relative concentrations than DHEA . It retains activity as a neurosteroid and neurotrophin . It has been found to act as a positive allosteric modulator of the NMDA receptor, negative allosteric modulator of the GABA A and glycine receptors, and weak agonist of the sigma-1 receptor . In addition, DHEA-S has been found to directly bind to and activate the TrkA and p75 NTR – receptors of neurotrophins like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) .

Biochemical Pathways

DHEA-S is produced mainly from the zona reticularis of the adrenal cortex via the classical biosynthetic pathway of pregnenolone, which is derived from plasma low-density lipoprotein and 17α-hydroxypregnenolone (17α-OHPreg), while the rest are produced from the brain and ovarian theca cells in women in response to adrenocorticotropic hormone (ACTH) . It is produced by the addition of a sulfate group to dehydroepiandrosterone (DHEA), catalyzed by the sulfotransferase enzymes, SULT1A1 and SULT1E1, which also produce estrone sulfate from estrone .

Pharmacokinetics

It is known that DHEA-S circulates in the blood, mainly attached to sulfur, which prevents the hormone from being broken down . Plasma DHEA-S levels in adult men and women are 100-500 times higher than those of testosterone and 1000-10000 times higher than those of estradiol .

Result of Action

DHEA-S has been shown to be potent modulators of neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection . Animal studies suggest neuroprotective functions for DHEA and DHEAS through reduction of glutamate-induced excitotoxicity . Reduced myelin loss and reactive gliosis after spinal cord injury by DHEA treatment also suggest a role for DHEA in the treatment of white matter pathologies such as multiple sclerosis .

Action Environment

The action of DHEA-S can be influenced by environmental factors. For example, filamentous fungi isolated from soil and air have been shown to transform DHEA into interesting derivatives . .

Biochemical Analysis

Biochemical Properties

Dehydroepiandrosterone sulfate has been shown to be a potent modulator of neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection . It acts as a positive allosteric modulator of the NMDA receptor, negative allosteric modulator of the GABA A and glycine receptors, and weak agonist of the sigma-1 receptor . In addition, this compound has been found to directly bind to and activate the TrkA and p75 NTR – receptors of neurotrophins like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) – with high affinity .

Cellular Effects

This compound has been associated with a variety of cellular effects. It has been found to act as a neurosteroid and neurotrophin, modulating neural function, including neurogenesis, neuronal growth and differentiation, and neuroprotection . It has also been associated with the modulation of cardiovascular signaling pathways and exerting an anti-inflammatory, vasorelaxant, and anti-remodeling effect .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It acts as a positive allosteric modulator of the NMDA receptor, negative allosteric modulator of the GABA A and glycine receptors, and weak agonist of the sigma-1 receptor . Additionally, it directly binds to and activates the TrkA and p75 NTR – receptors of neurotrophins like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) – with high affinity .

Temporal Effects in Laboratory Settings

This compound is cleared very slowly from the circulation with a half-life of 13.7 hours and a metabolic clearance rate of 15.5 l/day . This slow metabolism is due, largely, to its strong binding to serum albumin, and its renal tubular reabsorption .

Dosage Effects in Animal Models

In animal studies, this compound has shown neuroprotective functions through the reduction of glutamate-induced excitotoxicity . Reduced myelin loss and reactive gliosis after spinal cord injury by this compound treatment also suggest a role for this compound in the treatment of white matter pathologies such as multiple sclerosis .

Metabolic Pathways

This compound is synthesized from cholesterol via two cytochrome P450 enzymes. Cholesterol is converted to pregnenolone by the enzyme P450 scc (side chain cleavage); then another enzyme, CYP17A1, converts pregnenolone to 17α-Hydroxypregnenolone and then to this compound .

Transport and Distribution

This compound is shuttled through the cell membrane by various uptake and efflux transporters, such as sodium-coupled cotransporters Na+/taurocholate co-transporting polypeptide (NTCP), sodium-dependent organic anion transporter (SOAT), and breast cancer-resistance protein (BCRP) .

Subcellular Localization

This compound is primarily produced in the zona reticularis of the adrenal cortex under the control of adrenocorticotropic hormone (ACTH) . It is also produced in smaller amounts by the testes and ovaries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prasterone sulfate can be synthesized through the sulfation of prasterone. The reaction typically involves the use of sulfating agents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective sulfation at the C3β position.

Industrial Production Methods: In industrial settings, prasterone sulfate is produced by large-scale sulfation of prasterone using sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction mixture is then purified through crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Prasterone sulfate undergoes various chemical reactions, including:

    Hydrolysis: Prasterone sulfate can be hydrolyzed to prasterone and sulfuric acid under acidic or enzymatic conditions.

    Oxidation: It can be oxidized to form 7-keto-dehydroepiandrosterone sulfate.

    Reduction: Reduction reactions can convert prasterone sulfate to androstenediol sulfate.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions or specific enzymes.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Hydrolysis: Prasterone and sulfuric acid.

    Oxidation: 7-keto-dehydroepiandrosterone sulfate.

    Reduction: Androstenediol sulfate.

Scientific Research Applications

Prasterone sulfate has a wide range of scientific research applications:

Comparison with Similar Compounds

Prasterone sulfate is unique in its dual role as a prohormone and a neurosteroid. Similar compounds include:

    Dehydroepiandrosterone: The parent compound of prasterone sulfate, which also acts as a prohormone for androgens and estrogens.

    Androstenediol sulfate: Another sulfate ester of a steroid, which has similar prohormone activity.

    7-keto-dehydroepiandrosterone sulfate: An oxidized form of prasterone sulfate with distinct biological activities.

Prasterone sulfate stands out due to its specific sulfation at the C3β position, which influences its solubility, stability, and biological activity .

Properties

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,13-16H,4-11H2,1-2H3,(H,21,22,23)/t13-,14-,15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWCKYRVOZZJNM-USOAJAOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040228
Record name Prasterone sulfate
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Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dehydroepiandrosterone sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001032
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The low levels of dehydroepiandrosterone sulfate(DHEA-S)is associated with unfavorable levels of several strong cardiovascular disease risk factors, such as lipids and blood pleasure, which are components of the metabolic syndrome, and insulin levels. DHEA-S deficiency is risk factors of obesity and insulin resistance, but it is not clear, whether this possible influence is independent.
Record name Prasterone sulfate
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CAS No.

651-48-9, 1099-87-2
Record name Dehydroepiandrosterone sulfate
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Record name Dehydroepiandrosterone sulfate
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Record name Prasterone sulfate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05804
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Record name Prasterone sulfate
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Record name Sodium (3β)-androst-5-en-17-one 3-sulphate
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Record name PRASTERONE SULFATE
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Record name Dehydroepiandrosterone sulfate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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